![molecular formula C7H7ClN2O3 B586644 4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C CAS No. 1391054-67-3](/img/structure/B586644.png)
4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C
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Description
“4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C” is a stable isotope labelled compound . It has a molecular formula of C6¹³CH7ClN2O3 and a molecular weight of 203.59 .
Molecular Structure Analysis
The compound has a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a chloro group (Cl), two methoxy groups (OCH3), and a carboxaldehyde group (C=O) attached to the pyrimidine ring .Physical And Chemical Properties Analysis
The compound is a white solid . It is soluble in chloroform, dichloromethane, and methanol .Mechanism of Action
properties
IUPAC Name |
4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUIGOHQLMJUSE-LBPDFUHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC(=N1)OC)Cl)[13CH]=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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